molecular formula C18H17N5O3 B2485451 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1324107-34-7

2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2485451
CAS No.: 1324107-34-7
M. Wt: 351.366
InChI Key: RQJGEYRNFKVFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methoxyphenyl group attached to an ethanone moiety, which is connected to an azetidine (4-membered nitrogen-containing ring). The azetidine is further linked to a 1,2,4-oxadiazole ring substituted with a pyrimidin-2-yl group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-14-5-3-12(4-6-14)9-15(24)23-10-13(11-23)18-21-17(22-26-18)16-19-7-2-8-20-16/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJGEYRNFKVFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate azetidine derivative, followed by cyclization with pyrimidin-2-yl-1,2,4-oxadiazole . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like Meldrum’s acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications or studied for their unique properties.

Scientific Research Applications

2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Features
Target Compound Azetidine + 1,2,4-oxadiazole + pyrimidine High rigidity due to azetidine; oxadiazole enhances metabolic stability
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () Pyrazole + ethanone 5-membered pyrazole offers moderate flexibility; chloro group increases hydrophobicity
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... () Thiazolidinone + pyrido-pyrimidinone Thioxo-thiazolidinone may improve metal-binding capacity; polar groups enhance solubility
2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide () Triazole + thioacetamide Triazole’s hydrogen-bonding capability; thioether linkage may reduce oxidative stability

Key Observations :

  • The 1,2,4-oxadiazole is less prone to metabolic degradation than thioether-containing analogs (e.g., thioacetamide in ) .

Substituent Effects

Compound Substituents Hypothesized Impact
Target Compound 4-Methoxyphenyl, pyrimidin-2-yl Methoxy improves solubility; pyrimidine enhances π-π stacking with biological targets
Compound 4-Chlorophenyl, 4-methylpyrazole Chloro group increases lipophilicity but may reduce solubility
Compound 3-Methoxypropyl, methylpiperazine Methoxypropyl and methylpiperazine may improve blood-brain barrier penetration
Compound Allyl, 4-ethoxyphenyl Ethoxy group balances solubility and membrane permeability

Key Observations :

  • The 4-methoxyphenyl group in the target compound likely offers better aqueous solubility than the 4-chlorophenyl group in ’s analog .
  • Allyl and ethoxy groups in ’s compound may confer metabolic liabilities compared to the stable oxadiazole-pyrimidine system in the target molecule .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
LogP (Predicted) ~2.5 (Moderate lipophilicity) ~3.2 (High lipophilicity) ~1.8 (Low lipophilicity) ~2.9 (Moderate lipophilicity)
Solubility Moderate (methoxy enhances) Low (chloro reduces) High (polar substituents) Moderate (ethoxy balances)
Metabolic Stability High (oxadiazole resists oxidation) Moderate (pyrazole stable) Low (thiazolidinone reactive) Low (triazole-thioether prone)

Key Observations :

  • The target compound’s oxadiazole core likely confers superior metabolic stability compared to thioether () or thiazolidinone () systems .
  • The azetidine’s rigidity may reduce off-target interactions compared to flexible ethanone-linked analogs () .

Biological Activity

The compound 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one , also referred to as a derivative of 1,2,4-oxadiazole, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3} with a molecular weight of approximately 348.39 g/mol. The structure features a methoxyphenyl group and a pyrimidinyl-substituted oxadiazole, which are critical for its biological activity.

Anticancer Activity

  • Mechanism of Action : The oxadiazole ring is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer types such as breast cancer, lung cancer, and colorectal cancer .
  • Case Studies :
    • A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited IC50 values ranging from 10 to 100 μM against a panel of cancer cell lines including HeLa (cervical), A549 (lung), and MCF7 (breast) .
    • Another investigation highlighted that a structurally related compound showed significant antiproliferative activity with an IC50 value of approximately 92.4 μM against several cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole moiety possess potent antibacterial and antifungal activities.

  • Antibacterial Studies :
    • Compounds similar to the target molecule have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, an EC50 value of 8.72 μg/mL was reported against Xanthomonas oryzae .
    • The activity against Staphylococcus aureus and Escherichia coli was also notable, suggesting broad-spectrum efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been substantiated through various assays.

  • In Vitro Studies :
    • Compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Data Summary Table

Biological ActivityTarget Cells/OrganismsIC50/EC50 ValuesReference
AnticancerHeLa, A549, MCF7~10 - 100 μM
AntibacterialStaphylococcus aureus8.72 μg/mL
Anti-inflammatoryMacrophagesInhibition of TNF-alpha/IL-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.